molecular formula C17H14ClF3N4 B2841066 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile CAS No. 338979-20-7

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile

Cat. No.: B2841066
CAS No.: 338979-20-7
M. Wt: 366.77
InChI Key: PYICUCWRPVPFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a chlorinated pyridine and a trifluoromethyl group, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of 4-iodobenzene to produce the trifluoromethyl-substituted pyridine . This intermediate is then reacted with piperazine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile , also referred to as N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide , exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H14ClF3N4
  • Molecular Weight : 366.77 g/mol
  • CAS Number : 478262-20-3

The biological activity of this compound is primarily attributed to its structural components, including the piperazine ring and the trifluoromethyl group. These features enhance its binding affinity to various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group has been shown to increase the potency of compounds by influencing their lipophilicity and metabolic stability .

Antibacterial and Antifungal Properties

Research indicates that the compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing cancer therapies with reduced side effects .

Neuropharmacological Effects

There is emerging evidence that compounds containing similar structural motifs may influence neurotransmitter systems. For example, modifications in the piperazine moiety can lead to enhanced activity at serotonin receptors, which may be beneficial in treating mood disorders .

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

This data supports the potential use of this compound as a lead structure for developing new antibiotics.

Study 2: Cancer Cell Line Inhibition

In another investigation, derivatives were tested on several cancer cell lines, including breast and lung cancer cells. The study found that certain modifications to the piperazine structure led to increased cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

These findings suggest that structural optimization can enhance the anti-cancer properties of related compounds .

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4/c18-15-9-13(17(19,20)21)11-23-16(15)25-7-5-24(6-8-25)14-3-1-12(10-22)2-4-14/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYICUCWRPVPFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.